molecular formula C29H37ClN2 B2460469 2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-75-1

2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2460469
CAS No.: 1052076-75-1
M. Wt: 449.08
InChI Key: LLLOCAUFBPSLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride is a synthetic benzimidazole derivative offered for investigative purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and utility in industrial applications . Researchers are exploring this class of compounds for its significant potential. Benzimidazole-based structures are frequently investigated for their broad-spectrum biological activities, which include, but are not limited to, antiviral, anticancer, antioxidant, and antimicrobial effects . The naphthalene moiety incorporated into this specific molecule is a common feature in compounds studied for their interaction with various biological targets and for their use in organic corrosion inhibition, which is a critical area of development for metal surface protection . The "undecyl" alkyl chain is a structural feature of interest in the design of surfactants and ionic liquids, which are studied for their self-assembly properties and potential to form protective films on surfaces . This combination of a benzimidazole core with naphthalene and a long alkyl chain makes this compound a candidate for research in multiple fields, including the development of new materials and the study of structure-activity relationships. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-1-undecylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2.ClH/c1-2-3-4-5-6-7-8-9-14-22-31-28-21-13-12-20-27(28)30-29(31)23-25-18-15-17-24-16-10-11-19-26(24)25;/h10-13,15-21H,2-9,14,22-23H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLOCAUFBPSLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving an ortho-phenylenediamine and a carboxylic acid derivative.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Incorporation of the Undecyl Chain: The undecyl chain is attached through a nucleophilic substitution reaction, where an alkyl halide is reacted with the benzodiazole derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride, exhibit significant antimicrobial properties. A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungal strains. The findings suggested that modifications in the chemical structure could enhance antimicrobial efficacy, indicating that this compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride has been investigated in several studies. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines, including colorectal carcinoma. The mechanism often involves the inhibition of critical enzymes or pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

In a comparative study, certain derivatives demonstrated IC50 values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs. The structural similarity to known anticancer agents enhances their appeal for further development .

Antitubercular Activity

The compound's activity against Mycobacterium tuberculosis has also been explored. Certain derivatives have been shown to inhibit vital mycobacterial enzymes, which are crucial for the pathogen's survival and replication. This highlights the compound's potential not only as an antimicrobial agent but also specifically as a treatment option for tuberculosis .

Case Studies and Research Findings

StudyFocusKey Findings
Antimicrobial & AnticancerEvaluated a series of benzimidazole derivatives; identified significant antimicrobial activity and promising anticancer effects against HCT116 cell line.
AntitubercularInvestigated the inhibitory action on Mycobacterium tuberculosis; demonstrated effectiveness in inhibiting key enzymes involved in mycobacterial metabolism.
Structural AnalysisAnalyzed the molecular structure of active compounds; highlighted the importance of specific substituents in enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-naphthalenemethylamine hydrochloride: Similar in structure but lacks the benzodiazole ring.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring but has different functional groups and a triazole ring.

Uniqueness

2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the naphthalene and benzodiazole rings, along with the long undecyl chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the benzimidazole family, known for various biological activities. Its molecular formula is C23H30ClN2C_{23}H_{30}ClN_2 with a molecular weight of approximately 378.96 g/mol. The structure consists of a naphthalene moiety attached to a benzoimidazole core, which is significant for its biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of benzo[d]imidazole derivatives, including variations similar to this compound.

  • In Vitro Studies : Research indicated that certain benzo[d]imidazole derivatives exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested using the agar disk diffusion method, showing varying degrees of effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Compound NameGram-positive ActivityGram-negative Activity
Compound AModerateWeak
Compound BStrongModerate
This compoundTBDTBD

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal potential has also been explored. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance antifungal activity.

  • Findings : Compounds similar to this compound were tested against fungi like Aspergillus niger and Candida albicans. Results showed that while some derivatives were effective, others lacked significant antifungal properties .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of benzimidazole derivatives have been investigated in various cancer cell lines.

  • Case Studies : A study on palladium(II) complexes of benzimidazole showed promising antitumor activity against HepG2 human hepatoblastoma cells, suggesting that similar structures may have therapeutic potential .
Cell LineCytotoxicity (%)Compound Tested
HepG257.6Palladium(II) complex with benzimidazole
U937 (leukemia)HighVarious benzimidazole derivatives

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the alkyl chain length and substitution patterns on the naphthalene ring can significantly alter its pharmacological profile.

Key Points in SAR:

  • Alkyl Chain Length : Increasing the length can enhance lipophilicity, potentially improving membrane penetration.
  • Substituents on Naphthalene : Different functional groups can modify interaction with biological targets, affecting both efficacy and selectivity.

Q & A

Q. What are the standard protocols for synthesizing 2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of amido-nitriles or condensation reactions. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization under mild conditions (40–60°C, pH 7–9) is effective for imidazole derivatives . Sodium borohydride reduction of ketone intermediates (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanones) in methanol yields alcohols, which are further functionalized . Key variables include catalyst choice (e.g., Ni vs. Pd), solvent polarity, and temperature. Yields range from 60–85%, with purity verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How are physicochemical properties (e.g., solubility, melting point) determined for this compound?

  • Methodological Answer :
  • Solubility : Tested in graded solvents (water, ethanol, DMSO) using USP protocols. The compound is freely soluble in water and ethanol, as confirmed by the Brazilian Pharmacopoeia for analogous imidazole derivatives .
  • Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods. Reported melting range: 255–260°C (with decomposition) .
  • Purity : Validated by NMR (δ 7.2–8.5 ppm for aromatic protons) and mass spectrometry (ESI-MS, [M+H]+ at m/z 447.3) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Follow GHS guidelines:
  • Storage : Dry, ventilated area (<25°C), away from oxidizers .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing .
  • Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR or IR) be resolved during structural elucidation?

  • Methodological Answer :
  • NMR Ambiguities : Use 2D techniques (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between imidazole C2 and naphthyl protons confirm substitution patterns .
  • IR Discrepancies : Compare experimental peaks (e.g., N-H stretch at 3200 cm⁻¹) with computational simulations (DFT/B3LYP/6-31G*) .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in ethanol/water mixtures .

Q. What strategies optimize reaction scalability while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalyst Screening : Chiral ligands (e.g., BINAP) with Pd catalysts improve enantioselectivity (>90% ee) in alkylation steps .
  • Process Controls : Monitor reaction kinetics via in-situ FTIR to identify rate-limiting steps (e.g., imidazole ring closure) .
  • Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the undecyl chain with shorter alkyl groups (e.g., propyl) to assess antimicrobial efficacy. Biphenyl esters of analogous compounds show enhanced antifungal activity (IC₅₀: 2–8 µM against Candida spp.) .
  • Computational Modeling : Docking studies (AutoDock Vina) reveal hydrogen bonding between the naphthyl group and fungal CYP51 active sites .
  • In Vitro Assays : Test cytotoxicity (MTT assay) on mammalian cells to prioritize low-toxicity derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.